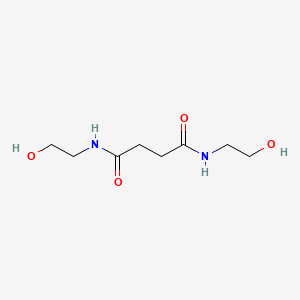

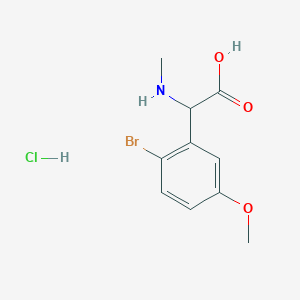

![molecular formula C8H14N2O B3049002 1-Azabicyclo[2.2.2]octane-4-carboxamide CAS No. 18955-81-2](/img/structure/B3049002.png)

1-Azabicyclo[2.2.2]octane-4-carboxamide

Übersicht

Beschreibung

1-Azabicyclo[2.2.2]octane is a structurally unique compound that exhibits diverse chemistry . It is a four-membered carbocycle with a bridging C (1)-C (3) bond and 1-azabicyclo [1.1.0]butane is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead . The compound has a formula of C7H13N and a molar mass of 111.188 .

Synthesis Analysis

1-Azabicyclo[2.2.2]octane has been used as interesting precursors of azetidines, due to the peculiar reactivity of the C3–N bond that allows double functionalization in the 1,3 positions . The recent advances reported by Baran, Lopchuk, Aggarwal, and others witness the synthetic relevance of such strained azabicycles in the synthesis of highly functionalized azetidines .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]octane is unique and exhibits diverse chemistry . It is a four-membered carbocycle with a bridging C (1)-C (3) bond and 1-azabicyclo [1.1.0]butane is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead .Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane participates in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The peculiar reactivity of the C3–N bond allows double functionalization in the 1,3 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[2.2.2]octane include a triple point temperature, critical temperature, boiling temperature, phase boundary pressure, critical density, density, enthalpy of phase transition, heat capacity at saturation pressure, viscosity, thermal conductivity, and enthalpy of formation .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Reactions

- Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles : This review highlights the importance of N-heterocyclic compounds, including 1,2,3-triazoles, in drug discovery, bioconjugation, and material science. The paper discusses various synthetic routes for these compounds, emphasizing the role of click chemistry in creating complex molecules from simple substrates (Kaushik et al., 2019).

Catalysis and Enzyme Mimetics

- Artificial Ribonucleases Design : A study on the design of artificial ribonucleases using 1,4-diazabicyclo[2.2.2]octane highlights the potential of these compounds as catalysts for RNA hydrolysis. This research provides insights into optimizing the molecular structure for enhanced ribonuclease activity (Konevetz et al., 2002).

Material Science and Medicinal Chemistry

- Borane Large Molecules for Medicinal Applications : A review discusses the promising properties of borane-containing molecules, including those with structures related to 1-Azabicyclo[2.2.2]octane, for medicinal applications. These compounds exhibit unique stability and electronic properties, making them suitable for novel applications in medicinal chemistry (Viňas et al., 2019).

Michael Addition Reactions

- Base-Assisted Michael Addition Reactions : This review covers recent advancements in base-assisted Michael addition reactions, a fundamental method in organic synthesis for forming C-C bonds. The paper discusses various organic and inorganic bases, including 1,4-Diazabicyclo[2.2.2]octane (DABCO), highlighting their role in facilitating these reactions (Thirupathi et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7(11)8-1-4-10(5-2-8)6-3-8/h1-6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHIBDLDUXFQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435946 | |

| Record name | 1-azabicyclo[2.2.2]octane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octane-4-carboxamide | |

CAS RN |

18955-81-2 | |

| Record name | 1-azabicyclo[2.2.2]octane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)